N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide
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Overview
Description
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide: is a complex organic compound with the molecular formula C13H13N3O3 and a molecular weight of 259.26 g/mol. This compound is known for its unique structure, which includes a benzopyrano-pyridazinone core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with a hydrazine derivative, followed by cyclization and acylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted acetamide derivatives.
Scientific Research Applications
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide: shares structural similarities with other benzopyrano-pyridazinone derivatives.
Pyrano[2,3-b]quinoline derivatives: These compounds have similar core structures but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
133414-49-0 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-(3-oxo-2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-9-yl)acetamide |
InChI |
InChI=1S/C13H13N3O3/c1-7(17)14-9-2-3-11-10(5-9)13-8(6-19-11)4-12(18)15-16-13/h2-3,5,8H,4,6H2,1H3,(H,14,17)(H,15,18) |
InChI Key |
ZFAWGPAAZREJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCC3C2=NNC(=O)C3 |
Origin of Product |
United States |
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